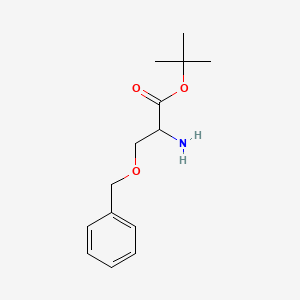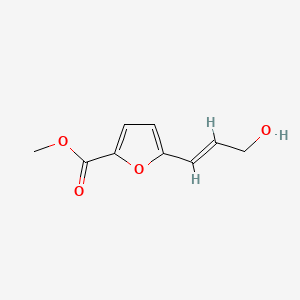
4-Fluoro-3-methyl-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methyl-5-nitrobenzaldehyde is a yellow crystalline compound that belongs to the family of nitrobenzaldehydes. Its unique chemical structure and properties have led to its use in various fields of research and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 4-Fluoro-3-methylbenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often involve the use of strong acids and oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity through optimized reaction conditions and the use of advanced equipment .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the nitro group to an amine.
Substitution: Involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used.
Major Products Formed
Oxidation: 4-Fluoro-3-methyl-5-nitrobenzoic acid.
Reduction: 4-Fluoro-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methyl-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Chloro-3-nitrobenzaldehyde: Similar structure with a chlorine atom instead of fluorine.
4-Methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of fluorine.
Uniqueness
4-Fluoro-3-methyl-5-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group, which influence its reactivity and interaction with other molecules. This combination of substituents makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H6FNO3 |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-4H,1H3 |
InChI-Schlüssel |
YJSKSWVZEDKHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






